molecular formula C8H18NO2- B11762117 Dipropylamine acetate

Dipropylamine acetate

Cat. No.: B11762117
M. Wt: 160.23 g/mol
InChI Key: LKDMDHMCNGRIAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropylamine acetate is an organic compound that belongs to the class of amines and acetates. It is a colorless liquid with a characteristic odor and is used in various industrial and scientific applications. The compound is formed by the reaction of dipropylamine with acetic acid, resulting in the formation of the acetate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylamine acetate can be synthesized through the reaction of dipropylamine with acetic acid. The reaction typically involves mixing equimolar amounts of dipropylamine and acetic acid in a suitable solvent, such as ethanol or water, and allowing the reaction to proceed at room temperature. The reaction can be represented as follows:

C6H15N+CH3COOHC6H15NH3+CH3COO\text{C}_6\text{H}_{15}\text{N} + \text{CH}_3\text{COOH} \rightarrow \text{C}_6\text{H}_{15}\text{NH}_3^+ \text{CH}_3\text{COO}^- C6​H15​N+CH3​COOH→C6​H15​NH3+​CH3​COO−

Industrial Production Methods

In industrial settings, this compound is produced by reacting dipropylamine with acetic acid in large reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dipropylamine acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines, secondary amines

    Substitution: Various substituted amines and derivatives

Scientific Research Applications

Dipropylamine acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of dipropylamine acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Diisopropylamine: A secondary amine with similar chemical properties but different steric hindrance.

    Dipropylamine: A secondary amine with similar reactivity but different physical properties.

    Triethylamine: A tertiary amine with different reactivity and steric properties.

Uniqueness

Dipropylamine acetate is unique due to its combination of amine and acetate functionalities, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base makes it a versatile reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C8H18NO2-

Molecular Weight

160.23 g/mol

IUPAC Name

N-propylpropan-1-amine;acetate

InChI

InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4)/p-1

InChI Key

LKDMDHMCNGRIAS-UHFFFAOYSA-M

Canonical SMILES

CCCNCCC.CC(=O)[O-]

Origin of Product

United States

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